molecular formula C13H9NS B074505 4-Isothiocyanatobiphenyl CAS No. 1510-24-3

4-Isothiocyanatobiphenyl

Cat. No. B074505
CAS RN: 1510-24-3
M. Wt: 211.28 g/mol
InChI Key: WPYSJFXXQNITBC-UHFFFAOYSA-N
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Description

4-Isothiocyanatobiphenyl is a type of isothiocyanate, which are a family of highly reactive, low molecular weight chemicals . They are widely used in various industries, including the manufacture of flexible and rigid foams, fibers, coatings such as paints and varnishes, and elastomers .


Synthesis Analysis

A novel synthesis method for isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . This method has advantages with low toxicity, low cost, safety, less by-products and simple to operate .


Molecular Structure Analysis

The molecular structure of 4-Isothiocyanatobiphenyl is similar to that of 4-heptyl-4’-isothiocyanatobiphenyl (7BT), which has been studied in detail . The molecular dynamics and orientational order of 7BT in non-intersecting nano-pores of mean diameters from 4 nm to 10.5 nm are studied by a combination of Broadband Dielectric and Fourier-Transform Infrared Spectroscopy .

Scientific Research Applications

  • Liquid Crystals and Nematic Phases:

    • Dabrowski et al. (1984) explored the mesogenic properties of compounds with the isothiocyanate terminal group, such as 4-n-alkyl-4′-isothiocyanatobiphenyls, noting their use in stable nematic phases (Dabrowski, Dziaduszek, & Szczucinskl, 1984).
    • Thingujam et al. (2016) studied two fluorinated isothiocyanato nematic liquid crystalline compounds for their high optical birefringence and dielectric properties (Thingujam, Bhattacharjee, Choudhury, & Dabrowski, 2016).
  • Phase Transitions and Polymorphism:

  • Molecular Dynamics and Morphology:

  • Optical Studies and Birefringence:

    • Devi et al. (2014) conducted optical studies on fluorinated isothiocyanato nematic liquid crystal compounds, examining their refractive indices and birefringence for potential applications in optical devices (Devi, Choudhury, Bhattacharjee, & Dabrowski, 2014).
  • Chemical Reactions and Compounds:

  • Bioprobe Development and Imaging:

  • Electrochemical Studies:

    • Hlavatý, Volke, and Manoušek (1975) explored the electrochemically initiated intramolecular cyclization of 2-nitro-2′-isothiocyanatobiphenyl, providing insights into the reactivity and potential applications of these compounds (Hlavatý, Volke, & Manoušek, 1975).

Safety And Hazards

Isothiocyanates, including 4-Isothiocyanatobiphenyl, can sensitize workers, making them subject to severe asthma attacks if they are exposed again . Death from severe asthma in some sensitized subjects has been reported . Therefore, preventing exposure to isothiocyanates is a critical step in eliminating the health hazard .

properties

IUPAC Name

1-isothiocyanato-4-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NS/c15-10-14-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYSJFXXQNITBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70164688
Record name 1,1'-Biphenyl, 4-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isothiocyanatobiphenyl

CAS RN

1510-24-3
Record name 4-Isothiocyanato-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1510-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-Biphenyl, 4-isothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001510243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC72181
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72181
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Biphenyl, 4-isothiocyanato-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70164688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
M Jasiurkowska, PM Zielinski… - The Journal of …, 2011 - ACS Publications
The results of adiabatic calorimetry, mid-infrared spectroscopy, X-ray diffraction, and polarized microscopy of 4-hexyl-4′-isothiocyanatobiphenyl are presented. Apart from the well-…
Number of citations: 26 pubs.acs.org
Y Yamamura, T Adachi, T Miyazawa… - The Journal of …, 2012 - ACS Publications
… the molten state of the alkyl chain in soft crystalline phase, smectic E (SmE) phase, thermodynamic and spectroscopic analyses were performed on 4-n-alkyl-4′-isothiocyanatobiphenyl …
Number of citations: 59 pubs.acs.org
M Jasiurkowska, W Kossack, R Ene, C Iacob… - Soft Matter, 2012 - pubs.rsc.org
Molecular dynamics and orientational order of 4-heptyl-4′-isothiocyanatobiphenyl (7BT) in non-intersecting nano-pores of mean diameters from 4 nm to 10.5 nm are studied by a …
Number of citations: 26 pubs.rsc.org
M Jasiurkowska, A Budziak, J Czub… - Liquid …, 2008 - Taylor & Francis
X‐ray diffraction measurements were carried out on nine members of the isothiocyanatobiphenyl homologous series (nBT) in their smectic E (SmE) phase, with the aim of estimating the …
Number of citations: 39 www.tandfonline.com
K Horiuchi, Y Yamamura, R Pełka… - The Journal of …, 2010 - ACS Publications
To understand the role of intramolecular degrees of freedom in forming mesophases, thermodynamic analysis was performed for 4-n-alkyl-4′-isothiocyanatobiphenyl (nTCB, n is the …
Number of citations: 56 pubs.acs.org
M Jasiurkowska, J Ściesiński, J Czub… - The Journal of …, 2009 - ACS Publications
The results of mid-infrared spectroscopy and X-ray studies of the third member of the 4-n-alkyl-4′-isothiocyanatobiphenyl (nTCB) homologous series are presented. Correspondence …
Number of citations: 27 pubs.acs.org
T Miyazawa, Y Yamamura, M Hishida… - The Journal of …, 2013 - ACS Publications
Thermodynamic and diffraction analyses were performed to establish the phase diagram for a binary system between 4-n-nonyl-4′-isothiocyanatobiphenyl (9TCB) and n-nonane. The …
Number of citations: 49 pubs.acs.org
S Hensel-Bielowka, SJ Rzoska… - Journal of Physics …, 2000 - iopscience.iop.org
… studies in the isotropic and smectic E phases in 4,4-alkyl-4- isothiocyanatobiphenyl … dielectric studies in the isotropic and smectic E phases in 4,4-alkyl-4isothiocyanatobiphenyl …
Number of citations: 8 iopscience.iop.org
Y Maeda, S Urban - Phase Transitions, 2010 - Taylor & Francis
The phase behavior of four homologous compounds of 4-n-nonyl-, 4-n-decyl-, 4-n-undecyl-, and 4-n-dodecyl-4′-isothiocyanatobiphenyl (9BT, 10BT, 11BT, and 12BT) was …
Number of citations: 6 www.tandfonline.com
E Dryzek, E Juszyńska-Gałązka, R Zaleski, B Jasińska… - Physical Review E, 2020 - APS
Positron annihilation lifetime spectroscopy has been used to study 4-hexyl-4′-isothiocyanatobiphenyl. Changes of the orthopositronium lifetime parameters with temperature have …
Number of citations: 4 journals.aps.org

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